

6-Fluoro-1,2,3,4-tetrahydroquinoline chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B1283041

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **6-Fluoro-1,2,3,4-tetrahydroquinoline**

This guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of **6-Fluoro-1,2,3,4-tetrahydroquinoline**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline. The presence of the fluorine atom can significantly influence its chemical properties and biological activity, making it a valuable intermediate in medicinal chemistry.[\[1\]](#)

Property	Value
CAS Number	59611-52-8
Molecular Formula	C ₉ H ₁₀ FN
Molecular Weight	151.18 g/mol
Melting Point	32-34°C[2], 26.0-36.0°C[3]
Boiling Point	248.0 ± 29.0 °C (Predicted)[2]
Density	1.107 ± 0.06 g/cm ³ (Predicted)[2]
pKa	5.15 ± 0.20 (Predicted)[2]
Appearance	White to pale cream or pale yellow to yellow fused solid or crystalline powder and/or needles. [3]
Purity	Typically ≥96.0% or 97%. [3][4][5]
InChI	InChI=1S/C9H10FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2
InChIKey	NECDDBBJVCNJNS-UHFFFAOYSA-N

Synthesis and Reactivity

Synthesis: The synthesis of **6-Fluoro-1,2,3,4-tetrahydroquinoline** can be achieved through various synthetic routes. One common method involves the reduction of a precursor like 6-Fluoro-3,4-dihydroquinoline.[2] Another reported strategy is the regioselective preparation via the cyclization of catecholamines followed by a deoxyfluorination reaction.[6] The synthesis of tetrahydroquinolines, in general, is a well-explored area, with domino reactions being a particularly effective strategy for generating diverse substitution patterns.[7] These reactions can involve processes such as reduction of a nitro group followed by reductive amination.[7]

Reactivity and Stability: The compound is generally stable under recommended storage conditions.[8] It is incompatible with strong oxidizing agents.[8] For long-term storage, it is advised to keep it in a dark place under an inert atmosphere at room temperature.[2]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of **6-Fluoro-1,2,3,4-tetrahydroquinoline**.

- NMR Spectroscopy: Both ^1H NMR and ^{13}C NMR spectra are available for this compound, providing detailed information about its molecular structure.[9][10]
- Infrared (IR) Spectroscopy: IR spectral data is available and can be used to identify the functional groups present in the molecule.[10]
- Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[10]

Applications in Drug Development

6-Fluoro-1,2,3,4-tetrahydroquinoline is primarily utilized as a pharmaceutical intermediate.[2]

[8] The tetrahydroquinoline scaffold is a significant structural motif in a vast number of biologically active compounds and natural products.[7] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a key building block in the synthesis of novel therapeutic agents. Derivatives of tetrahydroquinoline have been investigated for various medicinal applications, including as anti-cancer and antibacterial agents.[1][11]

Experimental Protocols & Methodologies

While specific, detailed step-by-step protocols for the synthesis of **6-Fluoro-1,2,3,4-tetrahydroquinoline** are proprietary or published in specialized literature, general methodologies for the synthesis of the tetrahydroquinoline core are well-documented. A representative domino reaction approach is outlined below.

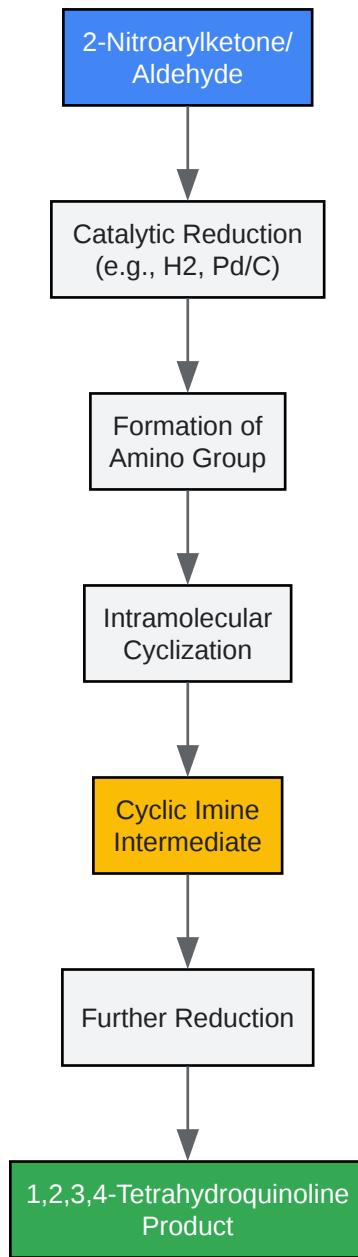
Domino Synthesis of Tetrahydroquinolines via Reduction-Reductive Amination:

This method involves a multi-step sequence within a single pot, starting from a 2-nitroarylketone or aldehyde.[7]

- Reduction of Nitro Group: The synthesis is initiated by the catalytic reduction of the nitro group on the aromatic ring to an amine. This is typically achieved using hydrogenation with a catalyst such as 5% Palladium on carbon (Pd/C).[\[7\]](#)
- Intramolecular Cyclization: The newly formed amine then undergoes an intramolecular reaction with the adjacent ketone or aldehyde group, forming a cyclic imine intermediate.[\[7\]](#)
- Reduction of Imine: The cyclic imine is subsequently reduced under the same hydrogenation conditions to yield the final 1,2,3,4-tetrahydroquinoline product.[\[7\]](#)

This process is highly efficient and demonstrates excellent atom economy, making it a valuable strategy in synthetic chemistry.[\[7\]](#)

General Domino Synthesis of Tetrahydroquinolines

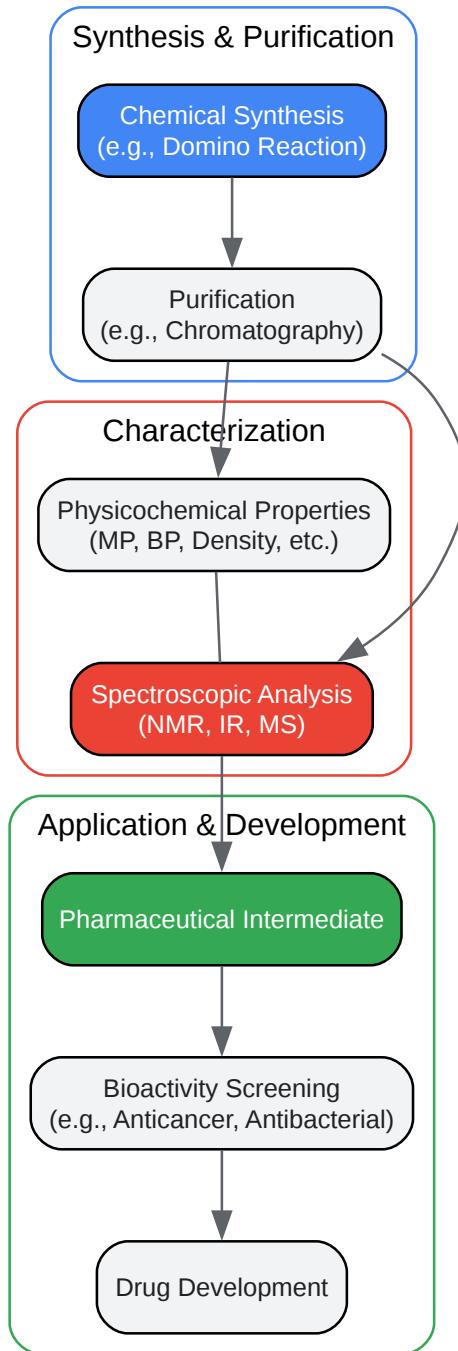
[Click to download full resolution via product page](#)

Caption: Domino Synthesis Workflow for Tetrahydroquinolines.

Logical Relationships in Compound Analysis

The scientific investigation of a chemical entity like **6-Fluoro-1,2,3,4-tetrahydroquinoline** follows a logical progression from its fundamental properties to its practical applications. This involves synthesis, purification, structural elucidation, and evaluation of its biological or material properties.

Logical Workflow for Chemical Compound Investigation

[Click to download full resolution via product page](#)

Caption: Investigation workflow for a chemical intermediate.

Safety and Handling

6-Fluoro-1,2,3,4-tetrahydroquinoline is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.^[8] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.^[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbino.com]
- 2. 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE CAS#: 59611-52-8 [amp.chemicalbook.com]
- 3. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% | Fisher Scientific [fishersci.ca]
- 5. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 59611-52-8|6-Fluoro-1,2,3,4-tetrahydroquinoline|BLD Pharm [bldpharm.com]
- 10. 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE(59611-52-8) 1H NMR [m.chemicalbook.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]

- To cite this document: BenchChem. [6-Fluoro-1,2,3,4-tetrahydroquinoline chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1283041#6-fluoro-1-2-3-4-tetrahydroquinoline-chemical-properties\]](https://www.benchchem.com/product/b1283041#6-fluoro-1-2-3-4-tetrahydroquinoline-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com